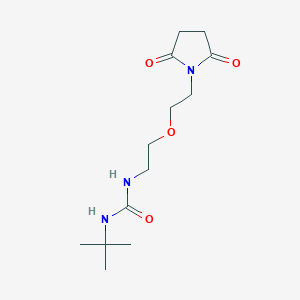
2-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a piperazine ring, and an acetamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Piperazine is a six-membered ring with four carbon atoms and two nitrogen atoms . Acetamide is a functional group consisting of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and piperazine rings would likely contribute to the rigidity of the molecule, while the acetamide group could participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution within the molecule .Wissenschaftliche Forschungsanwendungen
1. Antihistamine Properties
Cetirizine, a compound related to the target chemical, is a piperazine antihistamine and the principal human metabolite of hydroxyzine. It acts as a selective H1 histamine receptor antagonist and is effective in treating urticaria and allergic rhinitis (Arlette, 1991).
2. Inhibitor of Acyl-CoA:Cholesterol O-Acyltransferase-1
A related compound, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. It shows selectivity for human ACAT-1 over ACAT-2 and has potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
3. Cytotoxic Activities in Marine Actinobacterium Metabolites
Compounds structurally similar to the target chemical, such as 3-(4-hydroxybenzyl)piperazine-2,5-dione, have been isolated from the marine actinobacterium Streptomyces sp. These compounds' cytotoxic activities were evaluated based on their effects on the sperm and eggs of sea urchins (Sobolevskaya et al., 2007).
4. Antidepressant and Antianxiety Properties
Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have shown significant antidepressant and antianxiety activities in animal models. These findings suggest potential therapeutic applications for compounds with a piperazine structure (Kumar et al., 2017).
5. Antimicrobial Activities
New Pyridine derivatives containing piperazine units have been synthesized and evaluated for their antibacterial and antifungal activities. These studies demonstrate the potential of piperazine derivatives in developing new antimicrobial agents (Patel & Agravat, 2007).
6. Memory Enhancement in Mice
Research on 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide showed its effects on enhancing memory ability in mice. This indicates potential neurological applications for piperazine derivatives (Li Ming-zhu, 2008).
7. DNA-Drug Interaction Studies
Studies involving the interactions of drugs with DNA using Surface Plasmon Resonance (SPR) have included compounds with piperazine structures. These studies are crucial in understanding the molecular behavior of drugs at the DNA level (Bischoff et al., 1998).
Eigenschaften
IUPAC Name |
2-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S.2ClH/c13-12(17)9-15-5-3-14(4-6-15)8-10(16)11-2-1-7-18-11;;/h1-2,7,10,16H,3-6,8-9H2,(H2,13,17);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVZTYFTCQWZCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)CC(=O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2839697.png)
![Tert-butyl 4-iodo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2839699.png)

![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2839701.png)
![(4-Chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2839704.png)
![4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2839705.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2839706.png)
![4-[(1E)-(methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2839707.png)


![[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine](/img/structure/B2839712.png)

![8-[(3-methylphenyl)methanesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2839718.png)
